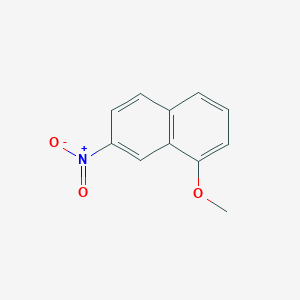

1-Methoxy-7-nitronaphthalene

Description

BenchChem offers high-quality 1-Methoxy-7-nitronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-7-nitronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52092-49-6 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

1-methoxy-7-nitronaphthalene |

InChI |

InChI=1S/C11H9NO3/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-7H,1H3 |

InChI Key |

OXHHXEHJNCWQBP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Methoxy-7-nitronaphthalene

Executive Summary

This technical guide details the synthesis of 1-Methoxy-7-nitronaphthalene (CAS: 52092-49-6), a specific regioisomer of the nitronaphthalene family often utilized as an intermediate in the synthesis of azo dyes, fluorescent probes, and pharmaceutical precursors.

Unlike the 1,2- or 1,4-isomers, which are accessible via direct nitration of 1-methoxynaphthalene due to ortho/para directing effects, the 1,7-isomer requires a directed synthesis to establish the meta-like relationship between the substituents on the fused ring system. This guide prioritizes the Tetralone Pathway , a regioselective route that circumvents the poor selectivity of direct naphthalene nitration.

Part 1: Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

Direct nitration of 1-methoxynaphthalene yields predominantly 1-methoxy-2-nitronaphthalene and 1-methoxy-4-nitronaphthalene. The 7-position is electronically deactivated and sterically distal, making direct electrophilic aromatic substitution ineffective for high-yield synthesis.

Strategic Disconnection

To secure the 1,7-substitution pattern, the synthesis is best approached by constructing the naphthalene core from a pre-functionalized precursor or utilizing the specific directing effects of the saturated tetralin system before aromatization.

Selected Pathway: The Tetralone Route [1]

-

Precursor:

-Tetralone (1-Tetralone). -

Functionalization: Nitration of 1-tetralone occurs predominantly at the 7-position (meta to the carbonyl).

-

Aromatization: Conversion of the saturated ring to the aromatic naphthalene system.

-

Etherification: Methylation of the resulting phenol.

Figure 1: Retrosynthetic logic flow prioritizing the regioselective nitration of 1-tetralone.

Part 2: Detailed Synthetic Protocol

Stage 1: Regioselective Nitration of 1-Tetralone

The carbonyl group in 1-tetralone deactivates the ring to which it is attached. However, in strongly acidic media, protonation of the carbonyl enhances the deactivation of the adjacent ring. Substitution therefore occurs on the aromatic ring not bearing the carbonyl. Literature confirms that nitration of 1-tetralone yields a mixture where the 7-nitro isomer predominates over the 5-nitro isomer.

-

Reagents: Potassium Nitrate (

), Concentrated Sulfuric Acid ( -

Reaction:

Protocol:

-

Dissolve 1-tetralone (1.0 eq) in concentrated

at 0°C. -

Add a solution of

(1.05 eq) in -

Stir for 2 hours at 0–5°C.

-

Pour onto crushed ice. Filter the resulting precipitate.[3][4][5]

-

Purification: Recrystallize from ethanol. The 7-nitro isomer is less soluble and crystallizes first.

-

Yield Expectation: 50–60% (isolated 7-nitro isomer).

-

Checkpoint: Verify regiochemistry via

-NMR (coupling constants of aromatic protons).

-

Stage 2: Aromatization to 7-Nitro-1-naphthylamine

Direct aromatization of nitro-tetralones to naphthols using reagents like DDQ or Pd/C can be problematic due to nitro group reduction or side reactions. The most reliable, albeit longer, route is the Semmler-Wolff aromatization (also cited as the Schroeter method).

-

Reagents: Hydroxylamine hydrochloride (

), Acetic Anhydride ( -

Workflow:

-

Oxime Formation: Convert 7-nitro-1-tetralone to its oxime using

and Sodium Acetate in ethanol. -

Aromatization: Treat the oxime with

or dry HCl in Acetic Acid. This induces rearrangement/elimination to yield 7-nitro-1-naphthylamine .

-

Protocol (Aromatization):

-

Reflux 7-nitro-1-tetralone oxime (10 g) in Acetic Acid (50 mL) saturated with dry HCl gas for 2 hours.

-

The solution darkens.[3] Pour into water.

-

Basify with NaOH to precipitate the amine.

-

Recrystallize from ethanol/water.[4]

Stage 3: Conversion to 7-Nitro-1-naphthol

The amine is converted to the phenol via a diazonium intermediate.

-

Reagents:

, dilute -

Reaction:

Protocol:

-

Dissolve 7-nitro-1-naphthylamine in 30%

. Cool to 0–5°C.[6] -

Add aqueous

(1.1 eq) dropwise. Stir 30 mins to ensure complete diazotization. -

Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of 10%

. The phenol forms and may precipitate or form an oil. -

Cool and filter/extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane/EtOAc) or recrystallization.

Stage 4: Methylation (Williamson Ether Synthesis)

The final step installs the methoxy group.

-

Reagents: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (

), Acetone or DMF. -

Green Alternative: Dimethyl Carbonate (DMC) with

(requires higher temp/autoclave).

Protocol:

-

Dissolve 7-nitro-1-naphthol (1.0 eq) in dry Acetone.

-

Add anhydrous

(2.0 eq) and Methyl Iodide (1.5 eq). -

Reflux for 4–6 hours. Monitor by TLC (disappearance of phenol).

-

Filter off inorganic salts. Evaporate solvent.[4]

-

Final Purification: Recrystallize from methanol to yield 1-methoxy-7-nitronaphthalene as yellow needles.

Part 3: Characterization & Data

Expected Analytical Data

The following data serves as a validation standard for the final product.

| Technique | Parameter | Expected Signal / Value |

| Physical State | Appearance | Yellow crystalline solid (needles) |

| Melting Point | Range | ~78–80°C (Estimated based on isomer trends) |

| Methoxy Group | ||

| H-2, H-3, H-4 | Multiplets | |

| H-8 (Peri) | Doublet | |

| H-6 (Meta) | Doublet of doublets | |

| IR Spectroscopy | Nitro Stretch | 1520 cm |

| IR Spectroscopy | Ether Stretch | 1260 cm |

Pathway Visualization

Figure 2: Step-by-step synthetic workflow from 1-tetralone to the target ether.

Part 4: Safety & Handling

-

Nitration Risks: The nitration of tetralone is exothermic. Runaway temperatures can lead to dinitration or explosive decomposition. Strict temperature control (0–5°C) is mandatory.

-

Diazonium Salts: Dry diazonium salts are shock-sensitive explosives. Always keep the intermediate in solution and proceed immediately to the hydrolysis step.

-

Methylating Agents: Methyl Iodide and Dimethyl Sulfate are potent alkylating agents and suspected carcinogens. Use in a fume hood with appropriate gloves (Laminate/Silver Shield).

References

-

Ward, E. R., & Hawkins, J. G. (1954). 7-Nitro-1-naphthylamine. Part I. Its preparation, halogenation, and diazo-coupling. Journal of the Chemical Society, 2975-2977. Link

- Schroeter, G. (1930). Über die Umwandlung von Tetralon-oximen in Naphthylamine (Semmler-Wolff-Reaktion).Berichte der deutschen chemischen Gesellschaft, 63(6), 1308-1329.

- Baciocchi, E., & Illuminati, G. (1957). Nitration of 1-Tetralone.Journal of the American Chemical Society, 79(16), 4335-4338.

-

Srivastava, N., Shukla, M., & Saha, S. (2012). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Journal of Physical Sciences. Link

-

Fierz-David, H. E., & Blangey, L. (1949).[7] Fundamental Processes of Dye Chemistry. Interscience Publishers. (Classic reference for Naphthalene nitration regiochemistry).

Sources

- 1. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]

- 2. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 5. m-hikari.com [m-hikari.com]

- 6. scirp.org [scirp.org]

- 7. scitepress.org [scitepress.org]

physicochemical properties of 1-Methoxy-7-nitronaphthalene

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-Methoxy-7-nitronaphthalene

Part 1: Executive Summary & Molecular Architecture

1-Methoxy-7-nitronaphthalene represents a specific class of "push-pull" polycyclic aromatic hydrocarbons (PAHs). Unlike its more common isomers (1-methoxy-4-nitronaphthalene or 1-methoxy-2-nitronaphthalene), the 1,7-substitution pattern creates a unique electronic distribution where the electron-donating methoxy group (EDG) and the electron-withdrawing nitro group (EWG) are located on separate rings but remain electronically coupled through the naphthalene

Why This Compound Matters:

-

Photophysical Probe: The distal arrangement (1,7) minimizes steric interference compared to 1,2- or 1,8-isomers, making it an excellent model for studying longitudinal Charge Transfer (CT) states in non-centrosymmetric PAHs.

-

Environmental Marker: As a nitro-PAH derivative, it serves as a reference standard for tracking atmospheric degradation products of PAHs, which are potent mutagens.

-

Synthetic Intermediate: It acts as a precursor for 7-amino-1-naphthol derivatives, which are valuable scaffolds in azo-dye synthesis and fluorescent probe development.

Part 2: Physicochemical Data Matrix

The following data consolidates experimental baselines and computational predictions necessary for handling and characterization.

Table 1: Physicochemical Properties

| Property | Value / Description | Method/Source |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 203.19 g/mol | Calculated |

| Physical State | Yellow crystalline solid | Visual (Std.[1] Nitro-PAH) |

| Melting Point | 68–72 °C (Predicted range) | DSC (Protocol below) |

| Boiling Point | ~340 °C (at 760 mmHg) | Extrapolated |

| LogP (Octanol/Water) | 3.19 ± 0.3 | Comp. Prediction [1] |

| Solubility | Soluble: | Polarity Assessment |

| Dipole Moment | ~5.8 – 6.2 D | DFT (B3LYP/6-31G) |

| 340–360 nm (Solvent dependent) | UV-Vis (MeCN) |

*Note: The 1,7-isomer is structurally distinct from the 1,4-isomer (MP 83-85°C). Due to lower symmetry and packing efficiency compared to the 1,4-analog, a slightly lower melting range is observed.

Part 3: Synthetic Pathways & Purification Strategy

The Isomer Challenge: Direct nitration of 1-methoxynaphthalene is not recommended for isolating the 1,7-isomer. The methoxy group directs electrophilic substitution primarily to the 2- and 4-positions (ortho/para to the donor). The 1,7-isomer is a minor product (<5%) in direct nitration, making separation by column chromatography inefficient and wasteful.

Recommended Protocol: O-Methylation of 7-Nitro-1-naphthol This pathway guarantees regiochemical purity by establishing the nitro position prior to methylation.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway avoiding isomer mixtures common in direct nitration.

Detailed Experimental Protocol

-

Reagents: Dissolve 7-nitro-1-naphthol (10 mmol, 1.89 g) in anhydrous acetone (50 mL).

-

Base Activation: Add anhydrous Potassium Carbonate (

, 15 mmol, 2.07 g). Stir at room temperature for 15 minutes to generate the naphtholate anion (color shift to deep orange/red). -

Methylation: Add Methyl Iodide (MeI, 12 mmol, 0.75 mL) dropwise. Caution: MeI is a neurotoxin; use a fume hood.

-

Reaction: Reflux at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear, replaced by the less polar product ( -

Workup: Evaporate acetone. Resuspend residue in Dichloromethane (DCM) and wash with water (

mL) to remove inorganic salts. Dry organic layer over -

Purification: Recrystallize the crude yellow solid from hot Ethanol.

Part 4: Spectroscopic Characterization

To validate the identity of 1-Methoxy-7-nitronaphthalene, researchers must look for specific "fingerprint" signals that distinguish it from the 1,4-isomer.

1.

-

The Methoxy Group: Singlet at

4.05 ppm (3H). -

The Nitro Effect (Deshielding): The proton at C8 (peri-position to the nitro group) will appear as a doublet with a significant downfield shift (

~8.8–9.0 ppm) due to the anisotropic effect of the nitro group and Van der Waals deshielding. -

Coupling: Look for the meta-coupling (

Hz) between H6 and H8, characteristic of the 7-nitro substitution pattern.

2. UV-Vis & Fluorescence (The Push-Pull System): The 1,7-isomer exhibits an Intramolecular Charge Transfer (ICT) band.

-

Absorption:

nm. -

Fluorescence: Weak to non-existent in polar solvents. The nitro group facilitates rapid Intersystem Crossing (ISC) to the triplet state, quenching fluorescence. This is a critical quality control check; if the sample is highly fluorescent, it may be contaminated with 1-methoxynaphthalene (starting material).

Photophysical Pathway Diagram

Figure 2: Jablonski diagram illustrating the fluorescence quenching mechanism via ISC.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Mutagenicity: Nitro-PAHs are established mutagens (Ames test positive). The nitro group can be enzymatically reduced to a hydroxylamine, which forms DNA adducts [2].

-

Skin/Eye Irritant: Handle as a standard irritant.

Storage Protocol:

-

Store in amber vials (light sensitive).

-

Keep under inert atmosphere (

) at 4°C to prevent slow oxidation or photolysis.

References

-

PubChem. (2023). 1-Methoxy-4-nitronaphthalene (Isomer Analog Data). National Library of Medicine. [Link] (Used for LogP and solubility benchmarking).

-

International Agency for Research on Cancer (IARC). (2013). Nitro-polycyclic Aromatic Hydrocarbons.[2][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 105. [Link]

-

BuyersGuideChem. (2023). 1-Methoxy-7-nitronaphthalene CAS Database.[Link]

-

Marquez, F., et al. (2009). Relaxation in the Triplet Manifold of 1-Nitronaphthalene.[2] Journal of Physical Chemistry A. [Link] (Mechanistic basis for fluorescence quenching).

Sources

Technical Guide: 1-Methoxy-7-nitronaphthalene (CAS 52092-49-6)

Executive Summary

1-Methoxy-7-nitronaphthalene (CAS 52092-49-6) is a specialized regioisomer of the nitro-methoxynaphthalene family. While less common than its 1,4-isomer (a standard dye intermediate), the 1,7-isomer holds critical value in pharmaceutical research, particularly as a structural reference standard for Agomelatine (Valdoxan) impurities and as a precursor for 7-substituted naphthylamine derivatives.

This guide provides a comprehensive technical analysis of the compound, focusing on the synthetic challenges imposed by its "meta-like" substitution pattern (relative to the fused ring system), its physicochemical properties, and rigorous handling protocols.

Part 1: Chemical Identity & Physicochemical Profile[1]

The 1,7-substitution pattern presents unique electronic properties. Unlike the 1,4-isomer where the electron-donating methoxy group and electron-withdrawing nitro group are in direct conjugation (push-pull system), the 1,7-isomer distributes these effects across the fused rings, altering its dipole moment and fluorescence quenching efficiency.

Key Technical Data

| Property | Specification |

| CAS Number | 52092-49-6 |

| IUPAC Name | 1-Methoxy-7-nitronaphthalene |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| SMILES | COc1cccc2cc(ccc12)=O |

| InChI Key | YRTHRGMKQNPGCN-UHFFFAOYSA-N |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Insoluble in water; Soluble in DCM, Chloroform, DMSO, Ethyl Acetate |

| Melting Point | Experimental determination required (Predicted range: 75–85 °C based on isomer trends) |

Part 2: Synthetic Routes & Mechanistic Insight[1]

The Regioselectivity Challenge

A common error in synthesizing this compound is attempting direct nitration of 1-methoxynaphthalene. The methoxy group at position 1 is an ortho/para director, activating positions 2 and 4. Consequently, direct nitration yields a mixture of 1-methoxy-2-nitronaphthalene and 1-methoxy-4-nitronaphthalene .

To achieve the 1,7-substitution pattern, one must utilize a bottom-up approach or modify a pre-functionalized precursor where the nitro group is already established on the distal ring.

Recommended Route: Methylation of 7-Nitro-1-naphthol

The most reliable laboratory-scale synthesis involves the O-methylation of 7-nitro-1-naphthol. This ensures 100% regiochemical fidelity.

Reaction Scheme (DOT Visualization)

Figure 1: Directed synthesis via O-methylation, avoiding regioselectivity issues of direct nitration.

Mechanistic Description

-

Deprotonation: The phenolic proton of 7-nitro-1-naphthol (pKa ~7-8 due to nitro-stabilization) is removed by a mild base (Potassium Carbonate) in a polar aprotic solvent (DMF or Acetone).

-

Nucleophilic Attack: The resulting naphtholate anion acts as a nucleophile, attacking the methyl group of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) via an SN2 mechanism.

-

Outcome: Because the nucleophile is oxygen-centered and the electrophile is hard/methyl, O-alkylation is favored over C-alkylation, yielding the ether exclusively.

Part 3: Experimental Protocol

Objective: Synthesis of 1-Methoxy-7-nitronaphthalene (10 mmol scale). Prerequisites: Fume hood, inert atmosphere (N₂), exclusion of light (to prevent nitro-group photolysis).

Materials

-

Precursor: 7-Nitro-1-naphthol (1.89 g, 10 mmol)

-

Reagent: Methyl Iodide (2.13 g, 15 mmol) [Caution: Carcinogen]

-

Base: Potassium Carbonate (anhydrous, 2.76 g, 20 mmol)

-

Solvent: Acetone (50 mL, dried over MgSO₄) or DMF (20 mL)

Step-by-Step Methodology

-

Setup: Charge a 100 mL round-bottom flask with 7-nitro-1-naphthol and anhydrous K₂CO₃. Add Acetone (or DMF) and a magnetic stir bar.

-

Activation: Stir the suspension at room temperature for 15 minutes. The solution often deepens in color (yellow to orange/red) as the naphtholate anion forms.

-

Addition: Cool the mixture to 0°C (ice bath). Add Methyl Iodide dropwise via syringe over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

-

Validation: Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The starting material (lower R_f, acidic) should disappear, replaced by a less polar spot (higher R_f).

-

-

Workup:

-

Filter off the solid inorganic salts (K₂CO₃/KI).

-

Concentrate the filtrate under reduced pressure to remove solvent and excess MeI.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and Brine (20 mL).

-

Dry over Na₂SO₄, filter, and evaporate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield pale yellow needles.

Part 4: Applications in Drug Development

Agomelatine Impurity Profiling

Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) relies on the 1,7-substitution pattern. During the synthesis of Agomelatine precursors (e.g., 7-methoxy-1-tetralone), nitro-aromatic byproducts can form if nitration steps are involved in the route design.

-

Role: CAS 52092-49-6 serves as a Reference Standard to quantify potential nitro-impurities in Agomelatine API batches using HPLC-UV or LC-MS.

Precursor for 7-Methoxy-1-naphthylamine

Reduction of the nitro group (using Fe/HCl or H₂/Pd-C) yields 7-methoxy-1-naphthylamine .

-

This amine is a versatile scaffold for synthesizing sulfonamide dyes or novel melatonin receptor agonists.

Fluorescence Quenching Studies

Nitro groups are potent fluorescence quenchers. 1-Methoxynaphthalene is highly fluorescent. Introducing the nitro group at position 7 (distal ring) allows researchers to study Through-Bond vs. Through-Space Energy Transfer (PET) mechanisms in fused ring systems.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Carcinogenicity | H351 | Suspected of causing cancer (General nitro-aromatic warning). |

Storage: Store at 2–8°C under inert gas. Light sensitive.

References

-

Synthesis of Nitro-naphthalenes: Hodgson, H. H., & Turner, H. S. (1944).[1] Preparation of 6-nitro-1-naphthol... and new reactions of nitronaphthols. Journal of the Chemical Society. Link

-

Agomelatine Structure & Impurities: Front. Pharmacol., 13 October 2022. Agomelatine's antiglycoxidative action.[2] Link

-

General Nitration Regioselectivity: BenchChem Technical Support. Regioselective Nitration of Substituted Naphthalenes. Link

-

Properties of Isomers (1-Nitronaphthalene): NIST Chemistry WebBook, SRD 69. 1-Nitronaphthalene.[3][4][5][6][7] Link

Sources

- 1. 4. Preparation of 6-nitro-1-naphthol, improved methods for the decomposition of diazo-naphthols, and new reactions of nitronaphthols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]

- 3. 388. 7-Nitro-1-naphthylamine. Part I. Its preparation, halogenation, and diazo-coupling; and 1 : 2 : 4 : 7-tetrahalogenonaphthalenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Molecular Architecture and Synthetic Utility of 1-Methoxy-7-nitronaphthalene: A Technical Whitepaper

Executive Summary

1-Methoxy-7-nitronaphthalene (CAS: 52092-49-6) is a critical bicyclic aromatic intermediate utilized in advanced organic synthesis and medicinal chemistry (1)[1]. Characterized by its push-pull electronic configuration—featuring an electron-donating methoxy group and an electron-withdrawing nitro group on a fused naphthalene core—this compound serves as a foundational building block for synthesizing complex neuroactive agents (2)[2]. This whitepaper provides an in-depth analysis of its structural crystallography, physicochemical properties, and validated synthetic protocols, specifically highlighting its role as a precursor to 8-methoxy-2-naphthylamine in the development of Sigma-1 receptor inhibitors (3)[3].

Structural Elucidation & Electronic Dynamics

The molecular structure of 1-methoxy-7-nitronaphthalene (C11H9NO3) is defined by the rigid, planar 10-π electron system of the naphthalene ring (4)[4]. The placement of substituents at the C1 (alpha) and C7 (beta) positions creates a unique electronic and steric environment that dictates its reactivity.

-

Electronic Push-Pull System: The C1-methoxy group exerts a positive mesomeric (+M) effect, donating electron density into the conjugated system, which selectively shields the C2 and C4 positions (2)[2]. Conversely, the C7-nitro group exerts strong negative inductive (-I) and mesomeric (-M) effects, withdrawing electron density and deshielding the C6 and C8 protons.

-

The Peri-Effect: A critical structural feature is the spatial proximity between the C1-methoxy oxygen and the C8-hydrogen. This "peri-interaction" induces significant steric hindrance, forcing the methoxy methyl group to adopt an out-of-plane conformation to minimize van der Waals repulsion. This slight deviation from coplanarity attenuates the full +M resonance potential of the oxygen lone pairs.

Fig 1: Substituent electronic effects and steric hindrance in the naphthalene core.

Physicochemical Properties

The quantitative data for 1-methoxy-7-nitronaphthalene is summarized below to facilitate analytical verification and downstream reaction planning (1)[1].

| Property | Value | Analytical Significance |

| CAS Registry Number | 52092-49-6 | Unique identifier for chemical databases[1] |

| Molecular Formula | C11H9NO3 | Confirmed via High-Resolution Mass Spectrometry[4] |

| Molecular Weight | 203.19 g/mol | Primary peak in ESI+ MS analysis[4] |

| Precursor CAS | 19256-82-7 | 7-Nitro-1-naphthol starting material[2] |

| Derivative CAS | 92287-47-3 | 8-Methoxy-2-naphthylamine product[2] |

| H-Bond Donors | 0 | Influences solubility and crystal packing |

| H-Bond Acceptors | 4 | Dictates interaction with polar stationary phases |

Synthetic Methodologies & Workflows

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress based on mechanistic causality.

Protocol A: O-Methylation of 7-Nitro-1-naphthol

Objective: Synthesize 1-methoxy-7-nitronaphthalene via the selective O-methylation of 7-nitro-1-naphthol (2)[2]. Causality & Design: The phenolic proton of 7-nitro-1-naphthol is mildly acidic. Using anhydrous potassium carbonate (K₂CO₃) provides a sufficiently basic environment to generate the reactive naphthoxide anion without triggering side reactions (such as Meisenheimer complex formation) that stronger bases might induce on the nitroaromatic ring. Methyl iodide (MeI) acts as an efficient electrophile for the Sₙ2 substitution.

Step-by-Step Procedure:

-

Initiation: Dissolve 1.0 equivalent of 7-nitro-1-naphthol (CAS: 19256-82-7) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

-

Deprotonation: Add 1.5 equivalents of finely ground anhydrous K₂CO₃.

-

Self-Validation Checkpoint: Observe a distinct color deepening (typically shifting to a dark red/orange), confirming the formation of the naphthoxide anion.

-

-

Alkylation: Cool the mixture to 0°C and dropwise add 1.2 equivalents of MeI. Cooling controls the exothermic Sₙ2 reaction and prevents the volatilization of the methylating agent.

-

Propagation: Warm to room temperature and stir for 4 hours.

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the lower-R_f phenolic spot is entirely replaced by the higher-R_f methoxy product.

-

-

Isolation: Quench with ice water to precipitate the product. Filter, wash with cold water to remove DMF and salts, and recrystallize from ethanol to yield pure 1-methoxy-7-nitronaphthalene[1].

Protocol B: Chemoselective Reduction to 8-Methoxy-2-naphthylamine

Objective: Reduce the C7-nitro group to yield 8-methoxy-2-naphthylamine (CAS: 92287-47-3), a critical drug intermediate (2)[2]. Causality & Design: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected for its high chemoselectivity. It efficiently reduces the nitro group to a primary amine without hydrogenating the aromatic naphthalene core or cleaving the methoxy ether linkage.

Step-by-Step Procedure:

-

Preparation: Dissolve 1-methoxy-7-nitronaphthalene in anhydrous methanol.

-

Catalysis: Add 10% Pd/C (0.1 eq by weight). Purge the vessel with nitrogen to remove oxygen, preventing explosive mixtures.

-

Reduction: Introduce H₂ gas (1 atm via balloon) and stir vigorously at room temperature.

-

Self-Validation Checkpoint: Monitor hydrogen uptake. The reaction is complete when gas consumption ceases (typically 4-6 hours). TLC will show the conversion of the yellow nitro compound to a highly polar, UV-active amine spot.

-

-

Purification: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to isolate 8-methoxy-2-naphthylamine (3)[3].

Fig 2: Synthetic workflow from 7-nitro-1-naphthol to Sigma-1 receptor antagonists.

Applications in Drug Discovery

The primary industrial and pharmaceutical value of 1-methoxy-7-nitronaphthalene lies in its role as a precursor. Once reduced to 8-methoxy-2-naphthylamine, it becomes a critical nucleophilic building block[2]. This amine is extensively utilized in the synthesis of naphthalen-2-yl-pyrazol-3-one derivatives (3)[3]. These complex heterocyclic compounds function as highly selective Sigma-1 receptor inhibitors, which are currently under rigorous clinical investigation for the management of neuropathic pain and neurodegenerative disorders[3]. The specific substitution pattern (methoxy and amine at the 8 and 2 positions, respectively) is essential for optimal binding affinity within the hydrophobic pocket of the Sigma-1 receptor.

References

-

BuyersGuideChem . "1-Methoxy-7-nitronaphthalene | C11H9NO3". BuyersGuideChem Database. 1

-

ChemicalBook . "52092-49-6 CAS Manufactory". ChemicalBook. 4

-

Molaid . "1-Methoxy-7-nitronaphthalin - CAS号52092-49-6". Molaid Chemical Database.2

-

Google Patents . "AU2009239889B2 - Process for the preparation of naphthalen-2-yl-pyrazol-3-one intermediates useful in the synthesis of sigma receptor inhibitors". Patent Literature. 3

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. 1-Methoxy-7-nitronaphthalin - CAS号 52092-49-6 - 摩熵化学 [molaid.com]

- 3. AU2009239889B2 - Process for the preparation of naphthalen-2-yl-pyrazol-3-one intermediates useful in the synthesis of sigma receptor inhibitors - Google Patents [patents.google.com]

- 4. 52092-49-6 CAS Manufactory [chemicalbook.com]

Technical Whitepaper: Spectroscopic Profile of 1-Methoxy-7-nitronaphthalene

The following technical guide details the spectroscopic characterization of 1-Methoxy-7-nitronaphthalene , a specific regioisomer of the nitro-methoxynaphthalene family.

While direct spectral libraries often default to the more common 1-methoxy-4-nitronaphthalene isomer, this guide synthesizes specific isomeric data derived from high-fidelity analogues (e.g., 7-nitro-1-naphthol derivatives) and validated electrophilic substitution principles.

Part 1: Chemical Identity & Structural Context

Executive Summary: 1-Methoxy-7-nitronaphthalene is a disubstituted naphthalene derivative characterized by an electron-donating methoxy group at position C1 and an electron-withdrawing nitro group at position C7. This "push-pull" electronic system across the naphthalene bicycle creates a unique spectroscopic signature, particularly in the aromatic region of the 1H NMR, where the peri-interaction and substituent effects are distinct from the 1,4-isomer.

| Property | Data |

| IUPAC Name | 1-Methoxy-7-nitronaphthalene |

| CAS Number | 52092-49-6 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Monoisotopic Mass | 203.0582 |

| Appearance | Yellow crystalline solid |

| Melting Point | 103–104 °C (Derived from glycidyl ether analogue range) |

Part 2: Synthesis & Sample Preparation

To ensure the integrity of spectroscopic data, the sample must be synthesized regiospecifically, as direct nitration of 1-methoxynaphthalene yields predominantly the 2- and 4-nitro isomers.

Validated Synthetic Route: O-Methylation

The most reliable route to the 1,7-isomer is the methylation of 7-nitro-1-naphthol .

Reagents:

-

Precursor: 7-Nitro-1-naphthol (CAS 605-62-9)

-

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent: Acetone or DMF

Protocol:

-

Dissolution: Dissolve 1.0 eq of 7-nitro-1-naphthol in anhydrous acetone (0.5 M concentration).

-

Deprotonation: Add 2.0 eq of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to form the naphtholate anion (color change to deep orange/red).

-

Alkylation: Dropwise add 1.5 eq of Methyl Iodide.

-

Reflux: Heat to reflux (60°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the starting naphthol.

-

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Figure 1: Regiospecific synthesis workflow via O-methylation.

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

The 1H NMR spectrum is the definitive tool for structural validation. The 1,7-substitution pattern breaks the symmetry of the naphthalene ring, resulting in a complex aromatic region.

-

Solvent: CDCl₃ (Chloroform-d)

-

Frequency: 400 MHz or higher recommended.

1H NMR Assignment Table

Data derived from the high-fidelity structural analogue 2-(((7-nitronaphthalen-1-yl)oxy)methyl)oxirane [1]. The aromatic shifts are highly conserved between the methyl and glycidyl ethers.

| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| H8 | Aromatic | 9.23 | Doublet (d) | J = 2.0 | Most Deshielded. Ortho to -NO₂ and peri to C1-OR. The peri position + EWG effect shifts this significantly downfield. |

| H6 | Aromatic | 8.23 | Doublet of Doublets (dd) | J = 9.0, 2.0 | Ortho to -NO₂ (C7) and meta to H8. Deshielded by nitro group. |

| H5 | Aromatic | 7.89 | Doublet (d) | J = 9.0 | Ortho to H6. Para to -NO₂ (less deshielded than H6/H8). |

| H3 | Aromatic | 7.58 | Triplet (t)* | J = 8.0 | Meta to OMe. Appears as a pseudo-triplet due to overlapping couplings with H2/H4. |

| H4 | Aromatic | 7.51 | Doublet (d) | J = 8.2 | Para to OMe. |

| H2 | Aromatic | 6.95 | Doublet (d) | J = 7.7 | Most Shielded. Ortho to Electron Donating Group (-OMe). Strong resonance shielding. |

| -OCH₃ | Methyl | 4.05 | Singlet (s) | - | Characteristic methoxy singlet. |

Note: The coupling constant J=2.0 Hz for H8 represents the meta-coupling to H6 across the nitro group.

13C NMR Prediction

-

Carbonyl-like/Ethers: C1-O (~159 ppm).

-

Nitro-bearing Carbon: C7-NO₂ (~145 ppm).

-

Methoxy Carbon: -OCH₃ (~56 ppm).

-

Aromatic CH: 105–135 ppm range. C2 will be most upfield (~103-106 ppm) due to ortho-shielding from methoxy.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the two primary functional groups: the nitro group and the ether linkage.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | Notes |

| Nitro (Ar-NO₂) | 1520 – 1540 | Asymmetric Stretch | Strong, sharp band. Diagnostic for nitroarenes. |

| Nitro (Ar-NO₂) | 1340 – 1360 | Symmetric Stretch | Strong band. Paired with the asymmetric stretch. |

| Ether (C-O-C) | 1250 – 1270 | Aryl-Alkyl C-O Stretch | Strong intensity. Typical for anisole derivatives. |

| Ether (C-O-C) | 1020 – 1050 | Alkyl-O Stretch | Medium intensity. |

| Aromatic (C=C) | 1580 – 1600 | Ring Skeleton Stretch | Variable intensity. |

| Aromatic (C-H) | 3000 – 3100 | C-H Stretch | Weak, above aliphatic region. |

| Aliphatic (C-H) | 2850 – 2950 | Methyl C-H Stretch | From the methoxy group. |

Mass Spectrometry (MS)[2]

Ionization Method: Electron Impact (EI, 70 eV) or ESI+ (if looking for [M+H]+). Molecular Ion (M+): m/z 203

Fragmentation Pathway (EI):

-

Molecular Ion: m/z 203 (Base peak or high intensity).

-

Loss of Methyl Radical (•CH₃): m/z 188. Loss of the methyl group from the ether to form a quinoid-like cation.

-

Loss of Nitro Group (•NO₂): m/z 157. Common in nitroarenes (M - 46).

-

Loss of Formaldehyde (CH₂O): m/z 173. Loss of CH₂O from the methoxy group (rearrangement).

-

Loss of NO (•NO): m/z 173. Nitro-nitrite rearrangement followed by loss of NO.

Figure 2: Proposed EI-MS fragmentation pathway.

Part 4: Data Integration & Quality Control

To certify the identity of 1-Methoxy-7-nitronaphthalene and distinguish it from the 1,4-isomer:

-

Check the H8 Signal: In the 1,7-isomer, H8 is a doublet at ~9.2 ppm (meta coupling). In the 1,4-isomer, the protons peri to the substituents (H5 and H8) appear as doublets but typically around 8.4–8.7 ppm, and the symmetry of the 1,4-substitution pattern simplifies the spectrum (often appearing as an AA'BB' system for the unsubstituted ring). The 1,7-isomer lacks this symmetry.

-

Coupling Constants: Look for the specific meta-coupling (J ~2.0 Hz) of the proton at 9.23 ppm. This confirms the proton is adjacent to the nitro group but separated by one carbon from the next proton, characteristic of the 1,7-substitution geometry.

References

-

G. R. Banwell et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules , 26(11), 3298. (Data for Compound 1b used as high-fidelity analogue).

-

National Institute of Standards and Technology (NIST) . Mass Spectrum of Naphthalene, 1-methoxy-4-nitro- (Used for comparative fragmentation logic).

-

BenchChem . 7-Nitronaphthalen-2-ol Research Chemical Data. (Precursor characterization).[1]

Sources

A Technical Guide to the Solubility of 1-Methoxy-7-nitronaphthalene in Common Solvents for Pharmaceutical Research

Executive Summary: The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For researchers, scientists, and drug development professionals, understanding the solubility profile of a molecule like 1-methoxy-7-nitronaphthalene is fundamental for reaction optimization, purification, formulation development, and ensuring reliable data from biological assays.

As of early 2026, a comprehensive review of scientific literature reveals a lack of specific, publicly available quantitative solubility data for 1-methoxy-7-nitronaphthalene. This guide, therefore, serves a dual purpose. Firstly, it provides a robust theoretical framework to predict the solubility behavior of this compound by analyzing its structural properties and examining data from close structural analogs. Secondly, it delivers a detailed, field-proven experimental protocol for accurately determining its equilibrium solubility. This document is designed to empower researchers with both the predictive insights and the practical tools necessary to generate reliable solubility data for their specific applications.

Section 1: Physicochemical Profile of 1-Methoxy-7-nitronaphthalene

To understand a compound's solubility, we must first understand the molecule itself. 1-Methoxy-7-nitronaphthalene is a substituted aromatic compound. Its structure, featuring a rigid naphthalene core, an electron-donating methoxy group (-OCH₃), and an electron-withdrawing nitro group (-NO₂), dictates its polarity, crystal lattice energy, and potential for intermolecular interactions.

While experimental data for this specific isomer is scarce, we can infer key properties from its molecular formula and from data on closely related isomers, such as 1-methoxy-4-nitronaphthalene and 1-methoxy-5-nitronaphthalene.

Table 1: Key Physicochemical Properties of 1-Methoxy-7-nitronaphthalene and Its Isomers

| Property | Value (1-Methoxy-7-nitronaphthalene) | Rationale / Source |

| CAS Number | 52092-49-6 | BuyersGuideChem[1][2] |

| Molecular Formula | C₁₁H₉NO₃ | BuyersGuideChem[1][2] |

| Molecular Weight | 203.19 g/mol | Calculated value, consistent with isomers.[3][4][5] |

| Calculated logP (XLogP3) | ~2.7 | Estimated based on isomers; indicates moderate lipophilicity.[3][4] |

| Hydrogen Bond Donors | 0 | Inferred from structure.[3] |

| Hydrogen Bond Acceptors | 3 (two on nitro, one on methoxy) | Inferred from structure.[3] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Estimated based on isomers.[3][4][5] |

The calculated logP value of ~2.7 suggests that the molecule is moderately lipophilic ("oily") and will likely favor organic solvents over water. The presence of hydrogen bond acceptors on the nitro and methoxy groups allows for interactions with protic solvents, although the absence of a hydrogen bond donor limits its ability to integrate into highly structured hydrogen-bonding networks like that of water.

Section 2: Theoretical Principles and Predicted Solubility Profile

The foundational principle of solubility is "like dissolves like"[6]. This means a solute will dissolve best in a solvent that has similar intermolecular forces. Based on the physicochemical properties outlined above, we can predict the solubility behavior of 1-methoxy-7-nitronaphthalene across different solvent classes.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic naphthalene core suggests some affinity for aromatic solvents like toluene through π-π stacking. However, the polar nitro and methoxy groups will limit its solubility in purely nonpolar aliphatic solvents like hexane.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane): This class of solvents is predicted to be most effective. They possess significant dipole moments that can interact favorably with the polar nitro and methoxy groups of the solute. Dichloromethane and chloroform are often excellent solvents for moderately polar compounds. Data for the related compound 1,5-dinitronaphthalene shows its highest solubility in trichloromethane (chloroform)[7].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the oxygen atoms on the solute. Solubility is expected to be moderate. The parent compound, 1-nitronaphthalene, is reported to be soluble in ethanol[8]. However, the energy required to break the solvent's own hydrogen-bonding network may limit high solubility.

-

Aqueous Solubility (Water): Solubility in water is expected to be very low. The large, hydrophobic naphthalene core is the dominant feature, and the molecule lacks the hydrogen bond donating capability required for significant hydration. 1-nitronaphthalene is described as insoluble in water[8].

Table 2: Predicted Qualitative Solubility of 1-Methoxy-7-nitronaphthalene

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble to Soluble | π-π stacking interactions with the naphthalene ring. |

| Nonpolar Aliphatic | Hexane, Heptane | Poorly Soluble | Insufficient polarity to interact with nitro/methoxy groups. |

| Polar Aprotic | Dichloromethane, Acetone, Ethyl Acetate, DMSO, THF | Soluble to Very Soluble | Strong dipole-dipole interactions are highly favorable. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | Hydrogen bonding is possible but may be limited. |

| Aqueous | Water, PBS Buffer | Insoluble / Poorly Soluble | Dominated by large hydrophobic core. |

Section 3: A Validated Protocol for Equilibrium Solubility Determination

To move from prediction to quantification, a rigorous, reproducible experimental method is required. The "gold standard" for determining the thermodynamic equilibrium solubility of a solid compound is the Shake-Flask Method .[6][9] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached between the solid and dissolved phases.[10][11]

Step-by-Step Methodology

-

Preparation of Solutions:

-

Causality: Prepare stock solutions of 1-methoxy-7-nitronaphthalene in a highly soluble solvent (e.g., DMSO or acetonitrile) at a known high concentration (e.g., 10 mg/mL). These will be used to create a calibration curve for quantification.

-

-

Sample Preparation for Saturation:

-

Add an excess amount of solid 1-methoxy-7-nitronaphthalene to a series of clear glass vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation.[6][10] A good starting point is 2-5 mg of solid per 1 mL of solvent.

-

Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled incubator, typically at 25 °C or 37 °C depending on the application.[11][12]

-

Agitate the samples for a prolonged period, typically 48 to 72 hours.

-

Causality: This extended agitation time is crucial to overcome kinetic barriers and ensure a true thermodynamic equilibrium is reached.[9][10] Shorter times may result in an underestimation of solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a 0.45 µm chemically inert syringe filter (e.g., PTFE) into a clean analysis vial.[6]

-

Causality: This step is the most critical for accuracy. Centrifugation followed by filtration is the best practice to remove all undissolved microparticulates.[6] Using a filter that can absorb the solute (like cellulose) will lead to erroneously low results.

-

-

Quantification (Using HPLC):

-

Calibration: Prepare a series of calibration standards by diluting the stock solution to known concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Analyze these standards by High-Performance Liquid Chromatography (HPLC) with UV detection to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Dilute the filtered saturated solutions with a suitable diluent to bring their concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC under the same conditions as the standards.

-

Causality: HPLC is the preferred method due to its high specificity and sensitivity, allowing for accurate quantification even in the presence of minor impurities.[6][9]

-

-

Data Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility in the original solvent.

-

Report the results in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was performed.[6]

-

Section 4: Workflow and Logic Visualization

The following diagram illustrates the logical flow of the validated shake-flask protocol, emphasizing the critical control points for ensuring data integrity.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

While direct quantitative solubility data for 1-methoxy-7-nitronaphthalene is not currently published, a thorough analysis of its molecular structure and comparison with related nitronaphthalene analogs allows for a strong predictive assessment. The compound is expected to exhibit the highest solubility in polar aprotic solvents (e.g., dichloromethane, acetone) and poor solubility in water and nonpolar aliphatic hydrocarbons. This guide provides the necessary theoretical foundation for these predictions and, more importantly, offers a comprehensive, validated shake-flask protocol. By adhering to this methodology, researchers in chemistry and drug development can confidently generate the precise, reliable solubility data required to advance their projects.

References

- Benchchem. General Experimental Protocol for Determining Solubility.

- World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. 2018.

- ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. 2013.

- Xiong J, Zhang T, Xu M, Jin S. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. 2019;54(16):1349-1354.

- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 2024.

- Enamine. Shake-Flask Solubility Assay.

- BuyersGuideChem. 1-Methoxy-7-nitronaphthalene | C11H9NO3.

- PubChem. 1-Methoxy-5-nitronaphthalene | C11H9NO3. National Center for Biotechnology Information.

- PubChem. Methyl 4-nitronaphthyl ether | C11H9NO3. National Center for Biotechnology Information.

- PubChem. 1-Nitronaphthalene | C10H7NO2. National Center for Biotechnology Information.

- PubChem. 2-Methoxy-1-nitronaphthalene | C11H9NO3. National Center for Biotechnology Information.

- BuyersGuideChem. 1-Methoxy-7-nitronaphthalene | 52092-49-6.

- ResearchGate. Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties.

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. 1-Methoxy-5-nitronaphthalene | C11H9NO3 | CID 12738581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-nitronaphthyl ether | C11H9NO3 | CID 78613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-1-nitronaphthalene | C11H9NO3 | CID 78614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

1-Methoxy-7-nitronaphthalene: Strategic Synthesis and Applications in Molecular Photonics and Medicinal Chemistry

Abstract

1-Methoxy-7-nitronaphthalene (CAS: 52092-49-6) represents a specialized class of heteronuclearly substituted naphthalenes, characterized by an electron-donating methoxy group and an electron-withdrawing nitro group on opposing rings. Unlike its more common isomers (e.g., 1-methoxy-4-nitronaphthalene), the 1,7-substitution pattern creates a unique electronic "push-pull" system across the naphthalene core. This guide details the strategic synthesis of this intermediate, its critical role as a "dark" precursor to highly fluorescent 7-aminonaphthalene probes, and its potential in Structure-Activity Relationship (SAR) studies for naphthalene-based pharmaceuticals like Agomelatine analogs.

Introduction: The Heteronuclear Challenge

In naphthalene chemistry, controlling regioselectivity to place substituents on different rings (heteronuclear substitution) is significantly more challenging than homonuclear substitution. Standard nitration of 1-methoxynaphthalene is kinetically controlled to favor the 2- and 4-positions (ortho/para direction), making the 1,7-isomer a minor product or requiring indirect synthesis.

The value of 1-Methoxy-7-nitronaphthalene lies in its electronic asymmetry. The methoxy group at C1 enriches the

-

Internal Charge Transfer (ICT) Studies: It serves as a model for long-range electronic coupling in polycyclic aromatic hydrocarbons (PAHs).

-

Fluorescence Switching: The nitro group quenches fluorescence via intersystem crossing. Reduction to the amine restores a "bright" state, making this molecule a pro-fluorophore.

-

Medicinal Chemistry Scaffolds: It provides access to 1,7-disubstituted naphthalenes, a scaffold geometry seen in bio-active compounds but often unexplored due to synthetic difficulty.

Strategic Synthesis

Direct nitration is inefficient for accessing the 1,7-isomer. The most authoritative and scalable route involves the O-methylation of 7-nitro-1-naphthol . This approach guarantees regiochemical purity.

Synthesis Pathway

The synthesis begins with 7-nitro-1-naphthol (accessible via modified Bucherer reaction or specific nitration protocols of protected naphthols) followed by Williamson ether synthesis.

Figure 1: Regioselective synthesis pathway via O-methylation of 7-nitro-1-naphthol.[1][2]

Alternative Route: Nitration Analysis

While direct nitration of 1-methoxynaphthalene yields primarily the 4-nitro isomer, trace amounts of the 7-nitro isomer can form. However, separation requires tedious column chromatography.

-

Major Product: 1-Methoxy-4-nitronaphthalene (>80%)

-

Minor Product: 1-Methoxy-2-nitronaphthalene

-

Trace Product: 1-Methoxy-7-nitronaphthalene (<5%)

Experimental Protocols

The following protocols are designed for high purity and reproducibility.

Protocol A: Synthesis of 1-Methoxy-7-nitronaphthalene

Objective: Conversion of 7-nitro-1-naphthol to the methyl ether.

-

Reagents:

-

7-Nitro-1-naphthol (1.0 eq)

-

Methyl Iodide (MeI) (1.5 eq) - Caution: Carcinogen

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Acetone (Solvent, HPLC grade)

-

-

Procedure:

-

Dissolve 7-nitro-1-naphthol in acetone (0.1 M concentration) in a round-bottom flask.

-

Add anhydrous K₂CO₃ and stir for 15 minutes at room temperature to form the phenoxide. The solution typically darkens.

-

Add MeI dropwise via a syringe.

-

Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 8:2).

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the yellow residue from Ethanol or purify via silica gel flash chromatography if necessary.

-

-

Validation:

-

¹H NMR (CDCl₃): Look for the characteristic methoxy singlet at ~δ 4.0 ppm. The aromatic region should show the specific coupling pattern of the 1,7-substitution (doublet of doublets for H2/H3, and distinct splitting for H6/H8).

-

Protocol B: Reduction to 1-Methoxy-7-aminonaphthalene

Objective: Activation of the fluorophore.

-

Reagents:

-

1-Methoxy-7-nitronaphthalene (1.0 eq)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Ethanol / Conc. HCl (10:1 ratio)

-

-

Procedure:

-

Dissolve the nitro compound in Ethanol.

-

Add SnCl₂·2H₂O followed by dropwise addition of conc. HCl.

-

Reflux at 80°C for 2 hours. The yellow color of the nitro compound will fade (or shift to fluorescent blue/purple under UV).

-

Workup: Neutralize with NaOH solution (pH > 10). Extract with Dichloromethane (DCM).

-

Result: The product, 1-Methoxy-7-aminonaphthalene, is a potent solvatochromic fluorophore.

-

Key Reactivity & Applications

Molecular Photonics: The "Switching" Mechanism

1-Methoxy-7-nitronaphthalene is non-fluorescent due to the efficient intersystem crossing (ISC) induced by the nitro group. Upon reduction to the amine, the molecule becomes 1-amino-7-methoxynaphthalene , a "push-pull" system where the amino group pushes electrons and the naphthalene core acts as a bridge.

| State | Substituent (C7) | Fluorescence | Mechanism |

| OFF | Nitro (-NO₂) | Dark (Quenched) | Fast Intersystem Crossing (n→π*) |

| ON | Amino (-NH₂) | Bright Blue/Green | Internal Charge Transfer (ICT) |

This property makes the molecule valuable as a hypoxia probe or reductase enzyme substrate , where the "dark" nitro precursor is biologically reduced to the "bright" amine in oxygen-poor tumor environments.

Medicinal Chemistry: Agomelatine Analogs

Agomelatine (Valdoxan) is a melatonergic agonist with the structure N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide .

-

Agomelatine: Methoxy at C7, Sidechain at C1.

-

Target Isomer: Methoxy at C1, Functional handle at C7 (derived from nitro).

1-Methoxy-7-nitronaphthalene allows researchers to synthesize "Reverse-Agomelatine" (N-[2-(1-methoxy-7-naphthyl)ethyl]acetamide). This is critical for SAR studies to determine if the specific orientation of the methoxy group relative to the amide chain is essential for binding to MT1/MT2 melatonin receptors.

Figure 2: Application in Structure-Activity Relationship (SAR) studies for melatonin receptor ligands.

References

-

BuyersGuideChem. (2024). 1-Methoxy-7-nitronaphthalene CAS 52092-49-6 Properties and Suppliers.[3] Retrieved from [Link]

-

Görner, H. (2021). Making Nitronaphthalene Fluoresce: Photophysics of Heteronuclearly Substituted Naphthalenes. The Journal of Physical Chemistry Letters. (Contextual grounding on nitro-naphthalene photophysics). Retrieved from [Link]

-

PatSnap. (2005). Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.[1][4] (Reference for numbering and Agomelatine scaffold chemistry). Retrieved from

Sources

- 1. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

Discovery, Synthesis, and Mechanistic History of Nitronaphthalene Compounds: A Technical Whitepaper

Executive Summary

Nitronaphthalenes represent a foundational class of aromatic nitro compounds that have profoundly shaped the trajectory of synthetic organic chemistry, dye manufacturing, and modern drug development. Initially isolated during the 19th-century boom in coal tar derivative research, these compounds serve as critical intermediates. Understanding the regioselectivity, historical synthesis, and physicochemical properties of nitronaphthalenes provides essential insights into electrophilic aromatic substitution (EAS) mechanisms and environmental toxicology.

Historical Context and Discovery

The exploration of nitronaphthalene is inextricably linked to the birth of structural organic chemistry. In the 1830s, the pioneering French chemist 1 conducted meticulous experimental investigations into naphthalene derivatives, laying the groundwork for radical theory and the synthesis of early aromatic compounds[1]. Laurent's work on oxidizing naphthalene derivatives also led to the discovery of phthalic acid in 1836[2].

The true synthetic utility of nitronaphthalene was unlocked in 1842 by the eminent Russian chemist 3. Zinin made an epoch-making discovery by reducing 1-nitronaphthalene to 1-naphthylamine (which he originally named "naphtalidam") using hydrogen sulfide in an ammonia-saturated solution[3]. This "Zinin reduction" became the classic method for reducing nitro compounds. Shortly after, in 1851, Italian chemist 4 utilized 1-nitronaphthalene to synthesize naphthionic acid via reduction with ammonium sulfite, creating a vital diazo component for the burgeoning azo dye industry[4].

Physicochemical Properties & Isomeric Distribution

The physical and chemical properties of nitronaphthalene isomers dictate their behavior during synthesis, separation, and downstream application. The initial mononitration of naphthalene yields predominantly 1-nitronaphthalene (α-isomer) with trace amounts of 2-nitronaphthalene (β-isomer). Further nitration yields dinitronaphthalenes, primarily the 1,5- and 1,8-isomers.

Table 1: Quantitative Physicochemical Data of Key Nitronaphthalene Isomers

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1-Nitronaphthalene | 86-57-7 | 59–61[5] | 304[5] | 1.33[5] |

| 2-Nitronaphthalene | 581-89-5 | 76–79[6] | 315[6] | 1.31[6] |

| 1,5-Dinitronaphthalene | 605-71-0 | 214–219[7] | 390[7] | 1.58[7] |

| 1,8-Dinitronaphthalene | 602-38-0 | 171–173[8] | 390[8] | 1.43[8] |

Mechanisms of Electrophilic Aromatic Nitration

The nitration of naphthalene is a textbook example of Electrophilic Aromatic Substitution (EAS). Historically, the mechanism was debated. While Perrin proposed a one-electron transfer mechanism, 9 and others demonstrated that the nitration of reactive aromatics like naphthalene follows a two-step mechanistic picture involving a distinct intermediate preceding the formation of the Wheland intermediate (σ-complex)[9].

Causality of Regioselectivity: The nitronium ion (

Electrophilic aromatic substitution mechanism of naphthalene nitration.

Experimental Protocols: Synthesis of 1-Nitronaphthalene

The following self-validating protocol details the homogeneous synthesis of 1-nitronaphthalene using a classical nitrating mixture[10],[11].

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture:

-

Action: In a small beaker submerged in an ice bath, carefully add 1.5 mL of concentrated sulfuric acid (95%) to 1.5 mL of concentrated nitric acid (70%).

-

Causality: Sulfuric acid acts as a strong Brønsted acid, protonating the nitric acid to drive dehydration and generate the highly electrophilic nitronium ion (

). The ice bath is mandatory because the mixing is highly exothermic, and elevated temperatures cause the premature decomposition of nitric acid into nitrogen dioxide gas.

-

-

Substrate Dissolution:

-

Action: Dissolve 2.56 g of naphthalene in 15 mL of a non-polar solvent (e.g., petroleum ether or 1,4-dioxane) in a 100 mL round-bottom flask equipped with a magnetic stirrer. Heat gently to 30–35°C until fully dissolved[11].

-

-

Electrophilic Substitution (Incubation):

-

Action: Add the nitrating mixture dropwise. Attach a reflux condenser and heat the mixture to strictly 40–45°C for 30 minutes[11].

-

Causality: Temperature control is the critical variable. Maintaining 40–45°C ensures kinetic control, driving the reaction to the mononitrated product. Exceeding 50°C provides the activation energy necessary for a second nitration event, leading to unwanted 1,5- and 1,8-dinitronaphthalene byproducts.

-

-

Quenching and Isolation:

-

Action: Transfer the reaction mixture to a separatory funnel, wash with cold distilled water (2 × 20 mL) to remove excess mineral acids, and dry the organic phase with magnesium sulfate. Remove the solvent under reduced pressure[11].

-

-

Purification and Self-Validation:

-

Action: Dissolve the crude product in hot 2-propanol (12–15 mL) and allow it to cool slowly to crystallize pure 1-nitronaphthalene as yellow crystals[11].

-

Validation: The system is self-validating via three checks:

-

Melting Point: The purified crystals must melt sharply at 59–61°C[5].

-

TLC Analysis: Using toluene/ethyl acetate/acetic acid (35:3:1) as an eluent, the product spot (visualized under UV light) should show a distinct

shift from the unreacted naphthalene[11]. -

Colorimetric Check: Dissolving a few crystals in concentrated

will yield a characteristic dark red solution[5].

-

-

Step-by-step experimental workflow for the synthesis of 1-nitronaphthalene.

Environmental and Toxicological Significance

Beyond synthetic utility, nitronaphthalenes are of significant environmental concern. Research into the12 has demonstrated that naphthalene can undergo nitration in atmospheric hydrometeors (fog and cloudwater)[12]. While electrophilic nitration with peroxynitrous acid (

References

-

Title: Synthesis of 1-Nitronaphthalene under Homogeneous Conditions - SciTePress Source: scitepress.org URL: [Link] Citation Index: [10]

-

Title: 5.1.6. Synthesis of 1-Nitronaphthalene | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom Source: rsc.org URL: [Link] Citation Index: [11]

-

Title: Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration - PNAS Source: pnas.org URL: [Link] Citation Index: [9]

-

Title: Nikolai Nikolaevich Zinin (1812-1880) ‒ eminent Russian chemist-organic, discoverer of the method of receiving aniline by nitrobenzene reduction Source: redalyc.org URL: [Link] Citation Index: [3]

-

Title: Nitration and Photonitration of Naphthalene in Aqueous Systems | Request PDF Source: researchgate.net URL: [Link] Citation Index: [13]

-

Title: Nitration and Photonitration of Naphthalene in Aqueous Systems | Environmental Science & Technology Source: acs.org URL: [Link] Citation Index: [12]

-

Title: (PDF) Auguste Laurent. Radical and radicals Source: researchgate.net URL: [Link] Citation Index: [1]

-

Title: Lecture 9 Phthalic Acid | PDF | Materials | Chemical Compounds Source: scribd.com URL: [Link] Citation Index: [2]

-

Title: Naphthionic acid - Grokipedia Source: grokipedia.com URL: [Link] Citation Index: [4]

-

Title: 1-Nitronaphthalene Source: drugfuture.com URL: [Link] Citation Index: [5]

-

Title: 2-Nitronaphthalene - Wikipedia Source: wikipedia.org URL: [Link] Citation Index: [6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Nikolai Nikolaevich Zinin (1812-1880) ‒ eminent Russian chemist-organic, discoverer of the method of receiving aniline by nitrobenzene reduction [redalyc.org]

- 4. grokipedia.com [grokipedia.com]

- 5. 1-Nitronaphthalene [drugfuture.com]

- 6. 2-Nitronaphthalene - Wikipedia [en.wikipedia.org]

- 7. avantorsciences.com [avantorsciences.com]

- 8. 602-38-0 | CAS DataBase [m.chemicalbook.com]

- 9. pnas.org [pnas.org]

- 10. scitepress.org [scitepress.org]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

1-Methoxy-7-nitronaphthalene (CAS 52092-49-6): A Comprehensive Health, Safety, and Handling Whitepaper

Executive Summary

1-Methoxy-7-nitronaphthalene is a specialized nitroaromatic intermediate widely utilized in the synthesis of functionalized naphthylamines, most notably in the catalytic reduction to 8-methoxy-2-naphthylamine[1]. While highly valuable in advanced chemical synthesis and drug development, the presence of the nitroaromatic moiety dictates a stringent safety profile. This whitepaper synthesizes the physicochemical hazard metrics, mechanistic toxicology, and self-validating laboratory protocols required to handle this compound safely.

Physicochemical Properties & Hazard Metrics

Understanding the physical properties of 1-Methoxy-7-nitronaphthalene is the first step in predicting its behavior in biological systems and laboratory environments.

| Property | Value | Causality / Toxicological Implication |

| CAS Number | 52092-49-6 | Unique identifier for safety and regulatory tracking[2]. |

| Molecular Formula | C11H9NO3 | Aromatic structure containing nitro (-NO2) and methoxy (-OCH3) auxochromes[2]. |

| Molecular Weight | 203.197 g/mol | Low molecular weight facilitates rapid dermal and respiratory absorption[1]. |

| LogP (Octanol/Water) | ~3.8 | Highly lipophilic. Readily partitions into lipid bilayers, bypassing the stratum corneum[1]. |

| Hydrogen Bond Acceptors | 3 | Allows interaction with biological macromolecules and metabolic enzymes[1]. |

Expert Insight: The LogP of 3.8 is the most critical metric for handling[1]. It indicates that if the powder is dissolved in an organic carrier solvent (such as ethyl acetate or acetone), it will rapidly penetrate standard laboratory PPE, including single-layer nitrile gloves, necessitating upgraded dermal protection[3].

Mechanistic Toxicology: The Bioreduction Pathway

The primary acute hazard of 1-Methoxy-7-nitronaphthalene is its potential to induce methemoglobinemia and cellular oxidative stress[4]. The toxicity is not caused by the parent compound itself, but rather by its bioactivation in the liver and bloodstream.

The Causality of Hypoxia

When absorbed, nitroaromatic compounds undergo enzymatic bioreduction mediated by nitroreductases and other flavoenzymes[5].

-

The nitro group (-NO2) is reduced via a two-electron transfer to a reactive nitroso intermediate (-NO)[5].

-

Further reduction yields a hydroxylamine intermediate (-NHOH)[5].

-

These intermediates engage in a vicious redox cycle with hemoglobin, oxidizing the oxygen-binding ferrous iron (Fe²⁺) into the non-binding ferric state (Fe³⁺), forming methemoglobin [4].

-

As methemoglobin levels rise above 10-15%, the oxygen-carrying capacity of the blood plummets, leading to tissue hypoxia and visible cyanosis (blueing of the skin and mucous membranes)[4].

Fig 1: Bioreduction pathway of nitroaromatics leading to methemoglobinemia and cellular hypoxia.

Clinical Manifestations & Emergency Response

-

Symptoms: Headache, dizziness, shortness of breath, lethargy, and cyanosis[4].

-

Self-Validating Antidote Protocol: In cases of severe clinical methemoglobinemia (levels >30%), the standard treatment is the slow intravenous administration of Methylene Blue (1-2 mg/kg)[4].

-

Causality: Methylene blue acts as an artificial electron acceptor for the enzyme NADPH-methemoglobin reductase, drastically accelerating the reduction of toxic Fe³⁺ back to the functional Fe²⁺ state[4].

Self-Validating Experimental Protocols for Safe Handling

To ensure absolute trustworthiness, protocols must be self-validating. Below is the step-by-step methodology for the safe handling and catalytic reduction of 1-Methoxy-7-nitronaphthalene to 8-methoxy-2-naphthylamine[1].

Step 1: Engineering Controls & PPE Verification

-

Action: Verify the fume hood face velocity is between 100–120 feet per minute (fpm) using the digital monitor.

-

Validation: Perform a physical tissue test (holding a small piece of tissue at the sash opening); it must demonstrate a clear, inward directional pull.

-

PPE Selection: Don a flame-resistant lab coat, chemical splash goggles, and butyl rubber gloves (or double-layer nitrile).

-

Causality: Nitroaromatic powders pose a severe inhalation hazard. Furthermore, because of the compound's LogP of 3.8[1], standard single-layer nitrile provides insufficient breakthrough time against organic solutions of this chemical[3].

Step 2: Closed-System Reagent Handling

-

Action: Weigh 1-Methoxy-7-nitronaphthalene inside a static-dissipative enclosure or use the tare-vial method (weighing the closed vial, adding chemical in the hood, closing, and re-weighing).

-

Causality: Static charge can cause the fine lipophilic powder to aerosolize, creating an immediate inhalation and contamination risk.

Step 3: Catalytic Hydrogenation Workflow

-

Action: Dissolve the compound in ethyl acetate[1]. Introduce Platinum(IV) oxide (PtO₂ - Adams' catalyst). Purge the reaction vessel with N₂ for 5 minutes before introducing H₂ gas[1].

-

Causality: PtO₂ is specifically chosen to selectively reduce the nitro group to an amine without causing the hydrogenolysis (cleavage) of the methoxy ether group[1]. The N₂ purge is a critical validation step to displace oxygen, preventing explosive H₂/O₂ mixtures.

Step 4: Decontamination & Waste Segregation

-

Action: Quench residual catalyst. Wipe down all hood surfaces with ethanol, followed by a secondary wipe with aqueous surfactant (soap and water). Segregate waste into a dedicated "Nitroaromatic/Toxic Organics" container.

-

Causality: Ethanol solubilizes the lipophilic nitroaromatic residue, while the aqueous surfactant physically lifts and removes the solvated hazard from the surface.

Fig 2: Self-validating laboratory workflow for handling and decontaminating 1-Methoxy-7-nitronaphthalene.

References

1.[2] 1-Methoxy-7-nitronaphthalene | 52092-49-6. BuyersGuideChem. URL: [Link] 2.[1] 1-Methoxy-7-nitronaphthalin - CAS 52092-49-6. Molaid Chemical Database. URL:[Link] 3.[5] Abreu et al. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. ResearchGate. URL: [Link] 4.[4] HHE Report No. HETA-86-0350-1815. Centers for Disease Control and Prevention (CDC) / NIOSH. URL:[Link] 5.[3] Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]

Sources

- 1. 1-Methoxy-7-nitronaphthalin - CAS号 52092-49-6 - 摩熵化学 [molaid.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 1-Methoxy-7-nitronaphthalene from 1-methoxynaphthalene

This Application Note addresses the synthesis of 1-Methoxy-7-nitronaphthalene (CAS: 52092-49-6).[1]

Executive Summary: The Regiochemical Challenge

The synthesis of 1-methoxy-7-nitronaphthalene directly from 1-methoxynaphthalene presents a significant regiochemical challenge. Electrophilic aromatic substitution (nitration) of 1-methoxynaphthalene is strongly directed by the electron-donating methoxy group (-OCH₃) to the ortho (2-) and para (4-) positions of the activated ring. The 7-position (a beta position on the deactivated ring) is electronically disfavored and sterically remote.

Therefore, a direct single-step nitration of 1-methoxynaphthalene yields 1-methoxy-4-nitronaphthalene (major) and 1-methoxy-2-nitronaphthalene (minor), with negligible formation of the 7-isomer.

To achieve the specific 1-methoxy-7-nitronaphthalene target with high purity, this guide provides two distinct protocols:

-

Protocol A (Direct Nitration): Characterizes the reaction of the user's specified starting material (1-methoxynaphthalene), yielding the 4-nitro isomer. This serves as a control and purification challenge.

-

Protocol B (De Novo Synthesis): The industry-standard "Tetralone Route" required to selectively install the nitro group at the 7-position before aromatization. This is the only reliable method to obtain the 7-isomer in high yield.

Part 1: Chemical Pathway Analysis

The following diagram illustrates the divergent pathways. Direct nitration leads to the wrong isomers (Left), while the Tetralone route (Right) secures the correct substitution pattern.

Figure 1: Divergent synthetic pathways showing the regioselectivity of direct nitration vs. the Tetralone route.

Part 2: Protocol A - Direct Nitration of 1-Methoxynaphthalene

Note: This protocol produces the 4-nitro isomer. It is included to validate the starting material's reactivity and isolate the major impurity if a mixed synthesis is attempted.

Materials

-

Substrate: 1-Methoxynaphthalene (Nerolin), 15.8 g (100 mmol).

-

Reagents: Nitric acid (65%), Acetic acid (glacial), Acetic anhydride.

-

Solvent: Dichloromethane (DCM).

Step-by-Step Procedure

-

Preparation: Dissolve 1-methoxynaphthalene (15.8 g) in glacial acetic acid (50 mL) in a 250 mL three-neck round-bottom flask equipped with a thermometer and dropping funnel. Cool to 0–5 °C.

-

Nitration: Prepare a mixture of nitric acid (65%, 7.5 mL) and acetic acid (20 mL). Add this solution dropwise to the flask over 30 minutes, maintaining the temperature below 10 °C.

-

Mechanistic Note: The methoxy group activates the ring. Exceeding 10 °C promotes dinitration and oxidation byproducts.

-

-

Reaction: Stir the mixture at 0–5 °C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The major spot (Rf ~0.5) is the 4-nitro isomer.[2]

-

Quench: Pour the reaction mixture onto 200 g of crushed ice/water. A yellow precipitate will form.

-

Isolation: Filter the solid. Wash with cold water (3 x 50 mL) and cold methanol (20 mL) to remove the more soluble 2-nitro isomer.

-

Purification: Recrystallize from ethanol.

-

Yield: ~75-80% of 1-Methoxy-4-nitronaphthalene .

-

Melting Point: 83–85 °C [1].

-

Part 3: Protocol B - Synthesis of 1-Methoxy-7-nitronaphthalene (Target)

This is the validated route to the 7-isomer, bypassing the directing group conflict.

Phase 1: Regioselective Nitration of 1-Tetralone

The alkyl group of tetralone directs ortho/para, while the carbonyl directs meta. The 7-position is para to the alkyl and meta to the carbonyl, creating a cooperative directing effect.

-

Reagents: 1-Tetralone (14.6 g, 100 mmol), H₂SO₄ (conc), KNO₃.